3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol 3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol
Brand Name: Vulcanchem
CAS No.: 678149-02-5
VCID: VC21248952
InChI: InChI=1S/C21H18O3/c22-19-10-8-16(9-11-19)6-7-18-12-20(23)14-21(13-18)24-15-17-4-2-1-3-5-17/h1-14,22-23H,15H2/b7-6+
SMILES: C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C=CC3=CC=C(C=C3)O
Molecular Formula: C21H18O3
Molecular Weight: 318.4 g/mol

3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol

CAS No.: 678149-02-5

Cat. No.: VC21248952

Molecular Formula: C21H18O3

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol - 678149-02-5

Specification

CAS No. 678149-02-5
Molecular Formula C21H18O3
Molecular Weight 318.4 g/mol
IUPAC Name 3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol
Standard InChI InChI=1S/C21H18O3/c22-19-10-8-16(9-11-19)6-7-18-12-20(23)14-21(13-18)24-15-17-4-2-1-3-5-17/h1-14,22-23H,15H2/b7-6+
Standard InChI Key DQRVEESLGDZHMJ-VOTSOKGWSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)/C=C/C3=CC=C(C=C3)O
SMILES C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C=CC3=CC=C(C=C3)O
Canonical SMILES C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C=CC3=CC=C(C=C3)O

Introduction

The compound 3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol is an organic molecule with significant structural and functional properties. It belongs to the class of phenolic compounds and features a stilbene backbone, which is often associated with bioactive properties such as antioxidant and anti-inflammatory activity. This article provides an in-depth examination of its chemical structure, properties, potential applications, and related research findings.

Biological Relevance and Applications

Phenolic compounds like 3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol are known for their diverse biological activities:

3.1 Antioxidant Activity
The hydroxyl groups on the aromatic rings provide hydrogen-donating ability, which helps neutralize free radicals, making this compound a potential candidate for antioxidant therapies.

3.2 Anti-inflammatory Potential
Stilbene derivatives often exhibit anti-inflammatory properties by modulating inflammatory pathways, including NF-kB signaling.

3.3 Antimicrobial Properties
Phenolic compounds are widely recognized for their antimicrobial activity against bacteria and fungi due to their ability to disrupt microbial membranes.

Research Findings

4.1 Natural Occurrence
This compound or its close analogs have been identified in natural sources such as plants, particularly in species known for their medicinal properties .

4.2 Synthesis Pathways
Synthesis typically involves condensation reactions between hydroxybenzaldehydes and phenolic acetophenones under basic conditions to form the stilbene backbone .

4.3 Analytical Characterization
Characterization techniques include:

  • NMR Spectroscopy (1H and 13C): Used to confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): Determines molecular weight.

  • FTIR Spectroscopy: Identifies functional groups such as hydroxyl and methoxy groups.

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